

Introduction: Contextualizing a Modern Synthetic Building Block

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Compound of Interest

Compound Name: 2-Ethoxy-5-(trifluoromethoxy)benzeneboronic acid

Cat. No.: B7881042

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2-Ethoxy-5-(trifluoromethoxy)benzeneboronic acid is a specialized arylboronic acid of increasing interest within medicinal chemistry and organic synthesis. Its utility is primarily derived from its role as a key building block in Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning method for forging carbon-carbon bonds. The unique electronic properties conferred by the ethoxy (-OEt) and trifluoromethoxy (-OCF₃) substituents make this reagent valuable for introducing a synthetically challenging aryl motif into complex molecules, particularly in the development of novel pharmaceutical agents.

However, the successful application of any reagent in drug development, from initial screening to process chemistry, is fundamentally governed by its physicochemical properties. Among these, solubility is paramount. Poor solubility can lead to inaccurate biological assay results, challenging purification protocols, and significant formulation hurdles. This guide provides a comprehensive analysis of the solubility characteristics of **2-Ethoxy-5-(trifluoromethoxy)benzeneboronic acid**, grounded in established chemical principles and supported by data from analogous structures. It further outlines a robust experimental protocol for its empirical determination, empowering researchers to generate precise data tailored to their specific applications.

Property	Data	Source
Chemical Name	2-Ethoxy-5-(trifluoromethoxy)benzeneboronic acid	[1][2]
CAS Number	1310405-00-5	[1][2]
Molecular Formula	C ₉ H ₁₀ BF ₃ O ₄	[1]
Molecular Weight	249.98 g/mol	[1]

Part 1: Core Physicochemical Properties Governing Solubility

The solubility of a compound is not an intrinsic constant but is dictated by a combination of its molecular structure and the nature of the solvent. For arylboronic acids, several key parameters are critical to understand.

Lewis Acidity (pKa)

Phenylboronic acids are Lewis acids, not Brønsted acids, accepting a hydroxide ion to form a tetrahedral boronate species. The equilibrium of this reaction is expressed by a pKa value. This pKa is arguably the most critical factor influencing aqueous solubility.

- **Mechanism of pH-Dependent Solubility:** At pH values significantly below the pKa, the boronic acid exists predominantly in its neutral, trigonal planar form, which typically has low water solubility. As the pH of the solution approaches and exceeds the pKa, the molecule converts to its anionic, tetrahedral boronate form. This charged species is significantly more polar and, therefore, more soluble in aqueous media.
- **Influence of Substituents:** The electronic nature of the substituents on the phenyl ring heavily influences the pKa. Electron-withdrawing groups stabilize the anionic boronate form, making the compound a stronger Lewis acid and thus lowering its pKa. The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing due to the inductive effect of the fluorine atoms.[3][4] Conversely, the ethoxy (-OEt) group is electron-donating through resonance. For **2-Ethoxy-5-(trifluoromethoxy)benzeneboronic acid**, the potent withdrawing effect of the para -OCF₃

group is expected to dominate, leading to a pKa value lower than that of unsubstituted phenylboronic acid (pKa \approx 8.8).[3] Studies on meta- and para-(trifluoromethoxy)phenylboronic acids show their pKa values are approximately one unit lower than the parent compound.[3][4] Therefore, a pKa in the range of 7.5 - 8.0 can be reasonably predicted for the title compound.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) quantifies a compound's lipophilicity ("oil-loving" nature). A higher LogP indicates a preference for nonpolar environments and predicts lower aqueous solubility and higher solubility in organic solvents. The presence of both an ethoxy group and a trifluoromethoxy group significantly increases the lipophilicity of the molecule compared to simple phenylboronic acid. This suggests that **2-Ethoxy-5-(trifluoromethoxy)benzeneboronic acid** will exhibit limited solubility in purely aqueous systems at neutral pH but will be more soluble in organic solvents.

The Challenge of Boroxine Formation

A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[5][6] This equilibrium presents a major challenge for solubility determination for two reasons:

- Mixture in the Solid State: Commercial boronic acids often exist as a mixture of the acid and its corresponding boroxine anhydride.[6]
- Different Solubilities: The boronic acid and its boroxine have significantly different polarities and, therefore, different solubilities in any given solvent.[6]

This equilibrium is solvent-dependent and complicates the measurement of true thermodynamic solubility, as the composition of the solute can change upon dissolution.[6] This phenomenon underscores the difficulty in relying solely on theoretical predictions and highlights the necessity of empirical measurement under well-defined conditions.

Part 2: Predicted Solubility Profile

While specific experimental data for **2-Ethoxy-5-(trifluoromethoxy)benzeneboronic acid** is not widely published, a qualitative solubility profile can be predicted based on its structure and

data from analogous compounds. Phenylboronic acid itself has high solubility in polar organic solvents like ethers and ketones, moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbons.[6][7] The introduction of alkoxy groups, such as isobutoxy, has been shown to generally increase solubility in most organic solvents.[5][8]

The increased lipophilicity from the -OEt and -OCF₃ groups suggests the following profile:

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Polar Aprotic	Acetone, Tetrahydrofuran (THF), Acetonitrile (ACN)	High	Boronic acids are generally highly soluble in ketones and ethers.[7]
Polar Protic	Methanol, Ethanol	High to Moderate	The boronic acid group can hydrogen bond with protic solvents.
Chlorinated	Dichloromethane (DCM), Chloroform	Moderate	Phenylboronic acid shows moderate solubility in chloroform.[7]
Ethers	Diethyl ether, 1,4-Dioxane	High	High solubility is expected, consistent with general boronic acid behavior.[6]
Aromatic	Toluene, Xylenes	Low to Moderate	Increased lipophilicity may afford some solubility.
Nonpolar	Hexanes, Heptane, Methylcyclohexane	Very Low / Insoluble	The molecule retains significant polarity at the boronic acid headgroup.[6][7]
Aqueous (pH < 6)	Water, Acidic Buffers	Very Low / Insoluble	The compound is in its neutral, highly lipophilic form.
Aqueous (pH > 9)	Basic Buffers (e.g., Carbonate, Phosphate)	Moderate to High	The compound is deprotonated to the more soluble anionic boronate species.

Part 3: Experimental Protocol for Thermodynamic Solubility Determination

To overcome the lack of public data and the inherent complexities of boronic acids, direct experimental measurement is essential. The Shake-Flask Method is the gold-standard technique for determining thermodynamic equilibrium solubility.^{[9][10]} The following protocol provides a robust framework for obtaining reliable data.

Principle of the Method

An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature for an extended period. This allows the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation, creating a saturated solution. After separating the undissolved solid, the concentration of the solute in the clear supernatant is quantified, representing the equilibrium solubility.^{[11][12]}

Causality Behind Experimental Choices

- Why use an excess of solid? To ensure that the solution becomes fully saturated and that equilibrium is established with the solid phase.
- Why agitate for 24 hours? Many organic compounds, especially those with stable crystal lattices, dissolve slowly. A 24-hour period is typically sufficient to ensure that true thermodynamic equilibrium is reached, rather than measuring a transient, kinetically-limited solubility.^{[9][13]}
- Why control temperature? Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C or 37 °C) is critical for reproducibility and relevance.
- Why centrifuge or filter? To completely remove any undissolved solid particles from the saturated solution, which would otherwise lead to an overestimation of solubility.

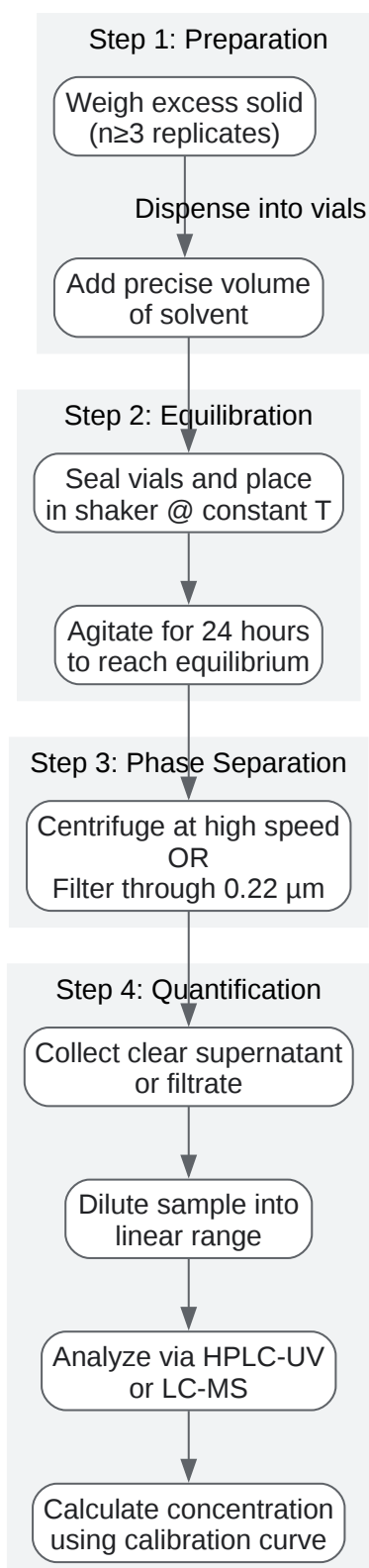
Detailed Step-by-Step Methodology

- Preparation:

- Dispense an excess amount of crystalline **2-Ethoxy-5-(trifluoromethoxy)benzeneboronic acid** into several ($n \geq 3$ for statistical validity) glass vials. An amount equivalent to ~5-10 times the estimated solubility is a good starting point.
- Add a precise volume of the chosen solvent (e.g., phosphate-buffered saline pH 7.4, water, or an organic solvent) to each vial.
- Equilibration:
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a temperature-controlled agitator (e.g., an orbital shaker or thermomixer) set to the desired temperature (e.g., 25 °C).
 - Agitate the samples at a consistent speed (e.g., 850 rpm) for at least 24 hours to ensure equilibrium is reached.^[9]
- Phase Separation:
 - After incubation, allow the vials to rest at the controlled temperature for a short period to let larger particles settle.
 - To remove undissolved solid, either:
 - Centrifuge the vials at high speed (e.g., >10,000 g) for 15-20 minutes at the controlled temperature.
 - Filter the suspension using a syringe fitted with a chemically compatible, low-binding filter (e.g., 0.22 μm PVDF). Discard the first few drops of filtrate to saturate any binding sites on the filter membrane.
- Quantification:
 - Carefully aspirate a known volume of the clear supernatant from the centrifuged sample or collect the filtrate.
 - Dilute the sample with an appropriate mobile phase or solvent to a concentration within the linear range of the analytical instrument.

- Analyze the concentration of the dissolved compound using a validated analytical method, such as:
 - High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method. A calibration curve must be generated using standards of known concentration.
 - LC-MS/MS can be used for samples with low UV absorbance or complex matrices.[9]
 - UV-Vis Spectrophotometry can be used if the compound has a distinct chromophore and no interfering species are present.
- Data Analysis:
 - Calculate the concentration in the saturated solution using the calibration curve and the dilution factor.
 - Report the final solubility as an average of the replicate measurements (e.g., in $\mu\text{g/mL}$, mg/L , or μM) at the specified temperature and in the specified solvent system.

Visualization of the Experimental Workflow



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Caption: Workflow for the Shake-Flask Solubility Assay.

Part 4: Formulation Insights and Solubility Enhancement

For drug development professionals, understanding how to overcome poor solubility is critical.

- **pH Adjustment:** As established, the most effective way to enhance the aqueous solubility of **2-Ethoxy-5-(trifluoromethoxy)benzeneboronic acid** is to raise the pH of the solution to a value above its pKa (predicted to be ~7.5-8.0). This converts the compound to its more soluble boronate form.
- **Use of Co-solvents:** In early-stage drug discovery, compounds are often dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.^{[9][11]} These stocks are then diluted into aqueous buffers for biological assays. The final concentration of DMSO is kept low (typically <1%) to avoid artifacts, but its presence acts as a co-solvent that can help maintain the solubility of poorly soluble compounds. Other pharmaceutically acceptable co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).
- **Complexation with Diols:** A powerful and specific strategy for boronic acids is formulation with polyols, such as mannitol.^[13] Mannitol can react with the boronic acid to form a more soluble boronic acid ester. This strategy has been successfully employed in the formulation of the FDA-approved proteasome inhibitor Velcade® (bortezomib) to increase its solubility and prevent the formation of the less soluble boroxine anhydride.^[13] This approach could be highly effective for **2-Ethoxy-5-(trifluoromethoxy)benzeneboronic acid**.

Conclusion

2-Ethoxy-5-(trifluoromethoxy)benzeneboronic acid is a valuable synthetic tool whose practical application hinges on a thorough understanding of its solubility. While specific quantitative data is scarce, its chemical structure—featuring a Lewis acidic boronic acid group and lipophilic ethoxy and trifluoromethoxy substituents—allows for a well-reasoned prediction of its behavior. It is expected to be highly soluble in polar organic solvents and exhibit pronounced pH-dependent solubility in aqueous systems, driven by a pKa around 7.5-8.0. Key challenges, such as the equilibrium with its less soluble boroxine anhydride, necessitate careful experimental work. The provided shake-flask protocol offers a definitive path for researchers to generate the precise, application-specific solubility data required for successful and reproducible outcomes in both synthesis and drug discovery.

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